molecular formula C13H21NO B13310285 3-methoxy-N-(2-methylpentan-3-yl)aniline

3-methoxy-N-(2-methylpentan-3-yl)aniline

Katalognummer: B13310285
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: UXUSOXMHGZDMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-N-(2-methylpentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylpentan-3-yl)aniline typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered secondary amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required specifications for use in research and development .

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-(2-methylpentan-3-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding nitro compounds, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-(2-methylpentan-3-yl)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-methoxy-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. As a hindered amine, it can influence the reactivity and binding affinity of other molecules, making it useful in the design of drugs and other bioactive compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methoxy-N-(2-methylpentan-3-yl)aniline is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other hindered amines. This uniqueness makes it valuable in the development of specialized chemical and pharmaceutical products .

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

3-methoxy-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-7-6-8-12(9-11)15-4/h6-10,13-14H,5H2,1-4H3

InChI-Schlüssel

UXUSOXMHGZDMGD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)C)NC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.